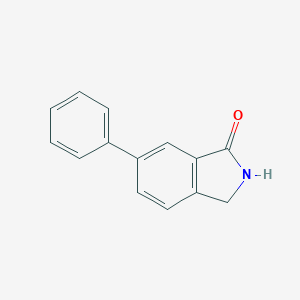
6-Phénylisoindolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenylisoindolin-1-one is a chemical compound with the molecular formula C14H11NO and a molecular weight of 209.24 g/mol .
Synthesis Analysis
The synthesis of novel 3-imino-2-phenylisoindolin-1-one derivatives was carried out by the reaction of arylcyanamides and benzoyl chloride in the presence of CuCl2 under ultrasound (US) irradiation at room temperature . This process has the advantages of simple methodology, excellent yields, mild reaction conditions, and easy work-up .Molecular Structure Analysis
Molecular modeling studies with a series of isoindolin-1-one derivatives as potent PI3Kγ inhibitors were conducted by combining molecular docking, molecular dynamics (MD), and molecular mechanics .Chemical Reactions Analysis
Synthesis of novel 3-imino-2-phenylisoindolin-1-one derivatives was carried out by the reaction of arylcyanamides and benzoyl chloride in the presence of CuCl2 under ultrasound (US) irradiation at room temperature . The applied process has the advantages of simple methodology, excellent yields, mild reaction conditions, and easy work-up .Physical And Chemical Properties Analysis
6-Phenylisoindolin-1-one has a molecular formula of C14H11NO and a molecular weight of 209.24 g/mol .Applications De Recherche Scientifique
6-Phénylisoindolin-1-one : Analyse complète
Synthèse et réactivité chimique : La this compound est un composé qui peut être synthétisé par le biais de diverses réactions chimiques, impliquant souvent des arylcyanamides et du chlorure de benzoyle en présence de catalyseurs tels que CuCl2 dans des conditions spécifiques telles que l'irradiation par ultrasons à température ambiante. Ce processus est reconnu pour sa simplicité, ses excellents rendements et ses conditions de réaction douces .
Mécanisme D'action
Biochemical Pathways
Isoindoline-1,3-diones, a class of compounds to which 6-Phenylisoindolin-1-one belongs, have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . The synthesis of 3-imino-2-phenylisoindolin-1-one derivatives was carried out by the reaction of arylcyanamides and benzoyl chloride .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-Phenylisoindolin-1-one is its high yield synthesis method, which makes it a cost-effective compound for laboratory experiments. It also has a diverse range of potential applications, making it a versatile compound for scientific research. However, one limitation of 6-Phenylisoindolin-1-one is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 6-Phenylisoindolin-1-one. One area of interest is its potential use as a fluorescent probe for detecting metal ions. Further studies are needed to optimize its fluorescence properties and determine its sensitivity and selectivity for different metal ions. Another area of interest is its potential use in cancer therapy. More studies are needed to determine its mechanism of action and efficacy in vivo. Additionally, its potential use as a neuroprotective agent for the treatment of neurodegenerative diseases warrants further investigation.
Méthodes De Synthèse
The synthesis of 6-Phenylisoindolin-1-one involves the reaction of aniline with phthalic anhydride in the presence of a catalyst. The reaction takes place under reflux conditions in a solvent such as acetic acid or toluene. The resulting product is then purified by recrystallization or column chromatography. The yield of the synthesis method is typically high, making it an efficient and cost-effective process.
Propriétés
IUPAC Name |
6-phenyl-2,3-dihydroisoindol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-14-13-8-11(6-7-12(13)9-15-14)10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTENOXFSNBDPMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C3=CC=CC=C3)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597866 |
Source


|
| Record name | 6-Phenyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160450-16-8 |
Source


|
| Record name | 6-Phenyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

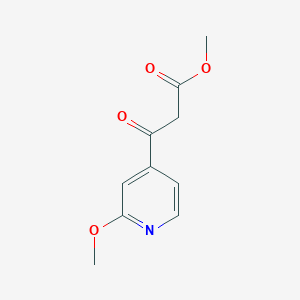

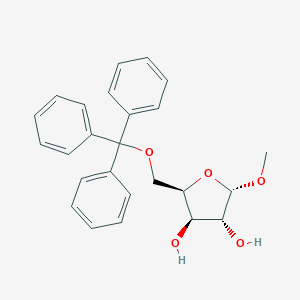
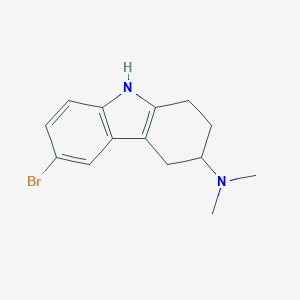

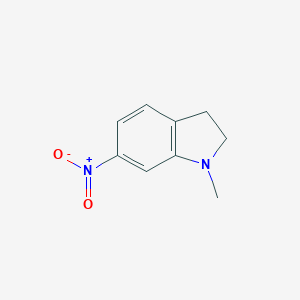
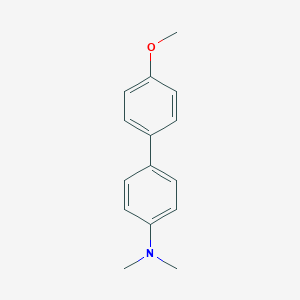
![(2'-Methyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B180179.png)
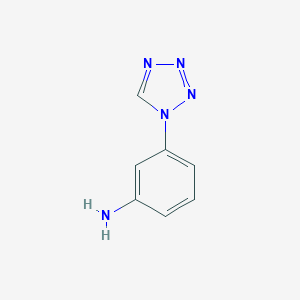
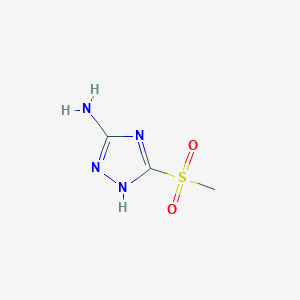
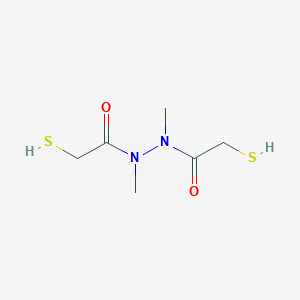
![2-[4-(2-Methylpropoxy)phenyl]acetic acid](/img/structure/B180191.png)

